2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid
Description
This compound is a bile acid derivative characterized by a steroidal cyclopenta[a]phenanthrene core with three hydroxyl groups at positions 3, 6, and 7, and methyl groups at positions 10 and 12. The side chain consists of a pentanamido acetic acid moiety, distinguishing it from canonical bile acids through amidation at the terminal carboxyl group. Its synthesis typically involves coupling lithocholic acid derivatives with glycine or its analogs under anhydrous conditions, using reagents like DCC and DMAP for activation . The compound’s stereochemistry (4R, 3R, 5R, 6S, 7R, 10R, 13R) is critical for its biological interactions, particularly in receptor binding or enzyme inhibition .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24-,25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYUKJFJPJDMMR-DLUUSONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid is a complex structural entity that exhibits notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Formula: C26H45NO7S
Molecular Weight: 515.7 g/mol
CAS Number: 25696-60-0
IUPAC Name: 2-[[(4R)-4-[(3R,5R,6S,7R)-3,6,7-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Structural Characteristics
The compound features a cyclopenta[a]phenanthrene core with multiple hydroxyl groups and a pentanamide side chain. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
Research indicates that this compound acts primarily as a farnesoid X receptor (FXR) antagonist. FXR is crucial in regulating bile acid synthesis and metabolism. By inhibiting FXR activity, the compound may influence lipid metabolism and glucose homeostasis.
Pharmacological Effects
- Cholesterol Regulation : The compound has shown potential in modulating cholesterol levels by affecting bile acid synthesis pathways.
- Anti-inflammatory Properties : Studies suggest that it may exert anti-inflammatory effects through the modulation of cytokine release.
- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties.
Study on FXR Antagonism
A study published in the Journal of Lipid Research examined the effects of similar compounds on FXR signaling pathways. It was found that antagonism of FXR leads to decreased hepatic cholesterol levels and improved insulin sensitivity in animal models .
Clinical Trials
In clinical settings, compounds with structural similarities have been tested for their efficacy in treating metabolic disorders. A trial involving bile acid derivatives demonstrated significant improvements in lipid profiles among participants .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
- Bile Acid Analog : The compound is a derivative of bile acids and exhibits properties that may influence lipid metabolism and gut microbiota. Its structure suggests potential applications in treating metabolic disorders related to bile acid dysregulation .
- Antagonistic Properties : It has been identified as a potent oral bioactive compound that selectively antagonizes intestinal receptors. This makes it a candidate for therapeutic interventions in gastrointestinal diseases .
- Cholesterol Management : Due to its structural similarity to bile acids, the compound may play a role in cholesterol management by modulating bile acid synthesis and excretion .
Biochemical Research
- Microbiome Interactions : Research indicates that this compound may interact with gut microbiota, influencing the metabolome and potentially altering disease states such as autism spectrum disorders (ASD) through its effects on bile acid metabolism .
- Cell Signaling Pathways : Studies have shown that compounds similar to this one can activate specific signaling pathways involved in cellular metabolism and growth. This could lead to applications in cancer research where modulation of these pathways is critical .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural variations among related compounds include hydroxylation patterns, methylation, and side-chain modifications. Below is a comparative analysis:
Key Observations:
Hydroxylation: The target compound’s 3,6,7-trihydroxy pattern is rare. Most analogs (e.g., isochenodeoxycholic acid) have 3,7-dihydroxy groups, while others (e.g., compound 7) lack hydroxylation beyond position 3 .
Side-Chain Functionalization: Amidation (as in the target compound) versus esterification (compound 7) or carboxylation (isochenodeoxycholic acid) alters solubility and bioactivity. For example, amides resist enzymatic hydrolysis, enhancing metabolic stability .
Methylation : All compounds retain 10,13-dimethyl groups, essential for maintaining the steroid core’s rigidity and hydrophobicity .
Physicochemical Properties
- Melting Points: Methyl esters (compound 7: 105–106°C; compound 8: 124–126°C) have higher melting points than carboxylic acids (isochenodeoxycholic acid: ~200°C) due to reduced polarity. The target compound’s melting point is unreported but likely intermediate.
- Solubility : Amidation improves water solubility relative to methyl esters but reduces it compared to carboxylates.
Q & A
Basic: What are the critical steps in synthesizing this bile acid derivative, and how can yield optimization be achieved?
Methodological Answer:
The synthesis involves sequential protection/deprotection steps and chromatographic purification. Key steps include:
- Silyl Protection : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during methylation (e.g., with methyl triflate in DCM) .
- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF for silyl group removal, requiring precise stoichiometry (e.g., 1.2 equiv. TBAF) and reaction monitoring via TLC .
- Purification : Gradient elution (0–50% ethyl acetate/DCM followed by 0–10% MeOH/DCM) on silica gel columns to isolate intermediates. Reported yields range from 68% (protected intermediate) to 84% (final product) .
Optimization Tips : - Control reaction time and temperature to minimize side reactions (e.g., over-methylation).
- Use anhydrous conditions and inert atmosphere for sensitive intermediates.
Advanced: How can researchers resolve stereochemical inconsistencies in NMR data for this compound?
Methodological Answer:
Stereochemical ambiguity often arises from overlapping signals in - and -NMR spectra due to the compound’s rigid polycyclic structure. Strategies include:
- 2D NMR Techniques : Utilize HSQC and HMBC to assign coupling patterns and confirm hydroxyl configurations (e.g., 3R,6S,7R stereochemistry) .
- Comparative Analysis : Cross-reference with X-ray crystallography data of analogous bile acid derivatives (e.g., obeticholic acid in ) to validate spatial arrangements .
- Computational Modeling : Employ density functional theory (DFT) to simulate NMR spectra and identify discrepancies caused by conformational flexibility .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant) .
- Ventilation : Use fume hoods due to potential respiratory hazards (evidenced by acute toxicity warnings) .
- Waste Disposal : Neutralize acidic byproducts with saturated NaHCO before disposal, as described in synthesis protocols .
Advanced: How can conflicting bioactivity results in cell-based assays be systematically analyzed?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity interference. Mitigation steps:
- Purity Validation : Confirm compound integrity via HPLC-MS (≥95% purity) and rule out endotoxin contamination .
- Dose-Response Curves : Use Hill slope analysis to distinguish between true biological activity and nonspecific effects (e.g., cytotoxicity at high concentrations) .
- Positive Controls : Include obeticholic acid () or other bile acid receptor agonists to benchmark activity thresholds.
Basic: What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHO requires m/z 420.6252 [M+H]) .
- IR Spectroscopy : Identify key functional groups (e.g., hydroxyl stretches at 3200–3400 cm, carboxylic acid C=O at ~1700 cm) .
- Polarimetry : Verify optical activity (specific rotation) to confirm chiral centers (e.g., R-configuration at C4) .
Advanced: What strategies are recommended for designing in vivo studies to assess metabolic stability?
Methodological Answer:
- Isotope Labeling : Synthesize -labeled analogs to track hepatic metabolism via LC-MS/MS .
- Bile Duct Cannulation : In rodent models, collect bile for pharmacokinetic profiling (T, clearance rates) .
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic pathways and potential drug-drug interactions .
Basic: How should researchers address solubility challenges in aqueous assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) for initial solubilization, followed by dilution in PBS or cell culture media .
- Micelle Formation : Incorporate bile salt analogs (e.g., sodium taurocholate) to mimic physiological conditions .
Advanced: How can computational modeling predict interactions with nuclear receptors (e.g., FXR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to the farnesoid X receptor (FXR) ligand-binding domain (PDB ID: 1OSH) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes .
- Free Energy Calculations : Apply MM-PBSA to compare binding affinities with known agonists (e.g., obeticholic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
